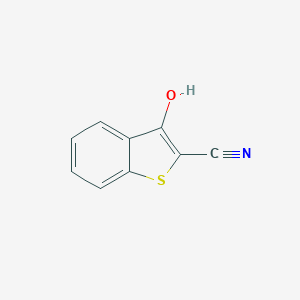

3-Hydroxy-1-benzothiophene-2-carbonitrile

Übersicht

Beschreibung

3-Hydroxy-1-benzothiophene-2-carbonitrile (C₉H₅NOS) is a benzothiophene derivative featuring a hydroxy (-OH) group at the 3-position and a cyano (-CN) group at the 2-position. It has a molecular weight of 175.21 g/mol and a CAS registry number of 57477-69-7 . The compound is synthesized via cyclization of precursor 9a using sodium ethoxide in ethanol under reflux conditions, yielding crystalline solids with a melting point of 173–174°C . Its ¹H-NMR spectrum (CDCl₃) displays aromatic protons at δ 7.48–8.01 ppm and a broad hydroxy proton signal at δ 12.25 .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von SCH-546909 beinhaltet die Extraktion der Verbindung aus Glycosmis chlorosperma der Isolierungsprozess beinhaltet typischerweise eine Lösungsmittelextraktion, gefolgt von einer Reinigung mit chromatographischen Techniken .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für SCH-546909 werden nicht weit verbreitet berichtet. Die Verbindung wird hauptsächlich für Forschungszwecke verwendet, und großtechnische Produktionsverfahren wurden nicht umfassend entwickelt oder dokumentiert .

Chemische Reaktionsanalyse

Arten von Reaktionen

SCH-546909 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die in SCH-546909 vorhandenen funktionellen Gruppen verändern.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit SCH-546909 verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die spezifischen Bedingungen hängen von der gewünschten Reaktion und den Zielprodukten ab .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von SCH-546909 gebildet werden, hängen von der Art der Reaktion und den verwendeten Bedingungen ab. So können beispielsweise Oxidationsreaktionen oxidierte Derivate erzeugen, während Reduktionsreaktionen zu reduzierten Formen der Verbindung führen können .

Wissenschaftliche Forschungsanwendungen

SCH-546909 hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Als Modellverbindung für die Untersuchung von Aristolactam-Alkaloiden und ihren chemischen Eigenschaften verwendet.

Biologie: Untersucht für seine inhibitorischen Wirkungen auf DYRK1A und seine mögliche Rolle bei der Regulierung zellulärer Prozesse.

Medizin: Untersucht für seine zytotoxischen Wirkungen auf Krebszellen, insbesondere HeLa-Zellen, und sein Potenzial als Antikrebsmittel.

Industrie: In der Forschung und Entwicklung für potenzielle therapeutische Anwendungen eingesetzt

Wirkmechanismus

SCH-546909 entfaltet seine Wirkungen hauptsächlich durch die Hemmung von DYRK1A. Dieses Enzym spielt eine entscheidende Rolle in verschiedenen zellulären Prozessen, einschließlich der Zellzyklusregulation und der neuronalen Entwicklung. Durch die Hemmung von DYRK1A kann SCH-546909 diese Prozesse modulieren, was zu den beobachteten biologischen Aktivitäten führt. Die Verbindung hemmt auch die Thrombozytenaggregation, die durch Arachidonsäure, Kollagen und Thrombozytenaktivierungsfaktor induziert wird .

Analyse Chemischer Reaktionen

General Reactivity of Benzothiophene Derivatives

Benzothiophene scaffolds often participate in:

-

Nucleophilic substitution at electron-deficient positions (e.g., C-2 or C-3 when activated by electron-withdrawing groups like CN or COOR) .

-

Cyclization reactions facilitated by functional groups such as hydroxyl or thiols .

-

Electrophilic aromatic substitution (e.g., halogenation, nitration) on the aromatic ring, modulated by substituent electronic effects .

The cyano group (-CN) in 3-hydroxy-1-benzothiophene-2-carbonitrile may enhance electrophilicity at C-3, making it susceptible to nucleophilic attack or hydrolysis under acidic/basic conditions.

Hypothetical Reaction Pathways

Based on analogous benzothiophene systems:

Hydrolysis of the Cyano Group

-

Conditions : Acidic (H₂SO₄/H₂O) or basic (NaOH/H₂O) hydrolysis.

-

Expected Product : 3-Hydroxy-1-benzothiophene-2-carboxamide or carboxylic acid, depending on reaction severity .

Functionalization of the Hydroxyl Group

-

Alkylation/Acylation :

Cycloaddition or Coupling Reactions

-

Pd-catalyzed cross-couplings : Suzuki-Miyaura or Sonogashira couplings at C-1 or C-2 positions if halide leaving groups are introduced .

Limitations and Research Gaps

The absence of direct experimental data for this compound highlights the need for targeted studies. Key unresolved questions include:

-

Stability under varying pH and temperature conditions.

-

Regioselectivity in substitution or addition reactions.

-

Catalytic systems optimized for cyano-bearing benzothiophenes.

Recommendations for Further Investigation

To advance understanding of this compound, prioritize:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Hydroxy-1-benzothiophene-2-carbonitrile has been identified as a model compound for studying aristolactam-type alkaloids . Its synthesis from the plant Glycosmis chlorosperma highlights its potential as a lead compound in drug discovery. Notably, it exhibits:

- Inhibition of DYRK1A : This enzyme plays a critical role in cell cycle regulation and neuronal development. Inhibition of DYRK1A by SCH-546909 can modulate these processes, leading to potential therapeutic applications in neurodegenerative diseases and cancer treatment.

- Anticancer Activity : In vitro studies have shown significant cytotoxic effects against HeLa cells, indicating its potential as an anticancer agent. The mechanism involves apoptosis induction, as evidenced by increased caspase activity post-treatment .

- Platelet Aggregation Inhibition : The compound also inhibits platelet aggregation induced by various stimuli, suggesting cardiovascular health benefits.

Biological Studies

The compound has been investigated for various biological activities:

| Activity | Description |

|---|---|

| Anticancer | Significant cytotoxic effects on HeLa cells; potential for broader anticancer applications. |

| Enzyme Inhibition | Inhibits DYRK1A, affecting cellular processes related to growth and development. |

| Cardiovascular Effects | Inhibits platelet aggregation, indicating possible applications in preventing thrombosis. |

Material Science

Benzothiophene derivatives have been utilized as effective synthons for functional materials due to their diverse chemical properties. They serve as useful pharmacophores in the development of new drugs and materials . The exploration of C3-chlorinated benzothiophene products has shown promise in palladium coupling reactions, enhancing their utility in synthetic organic chemistry .

Case Study 1: Anticancer Potential

A study focused on the cytotoxic effects of this compound revealed that the compound significantly reduced cell viability in HeLa cells. The mechanism was linked to apoptosis induction, with increased levels of caspase activity observed post-treatment. This suggests that the compound may serve as a lead for developing new anticancer therapies.

Case Study 2: Inhibition of DYRK1A

Research has demonstrated that SCH-546909 effectively inhibits DYRK1A, impacting cellular processes crucial for neuronal development and cancer progression. This inhibition could provide therapeutic avenues for conditions like Alzheimer's disease and various cancers where DYRK1A is implicated .

Wirkmechanismus

SCH-546909 exerts its effects primarily through the inhibition of DYRK1A. This enzyme plays a crucial role in various cellular processes, including cell cycle regulation and neuronal development. By inhibiting DYRK1A, SCH-546909 can modulate these processes, leading to its observed biological activities. The compound also inhibits platelet aggregation induced by arachidonic acid, collagen, and platelet-activating factor .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table compares 3-Hydroxy-1-benzothiophene-2-carbonitrile with structurally related benzothiophene and carbonitrile derivatives:

Key Differences and Implications

Hydrogen Bonding and Crystal Packing

- The hydroxy group in this compound acts as a strong hydrogen-bond donor, facilitating intermolecular interactions that influence crystal packing and stability .

- The cyanomethoxy derivative (C₁₁H₆N₂OS) lacks strong H-bond donors, relying on weaker van der Waals forces and dipole interactions, which may reduce crystalline order .

Electronic and Reactivity Profiles

- The electron-withdrawing cyano group in this compound deactivates the aromatic ring, directing electrophilic substitution to specific positions. This contrasts with the biphenyl derivative (C₁₅H₁₂N₂O₃), where extended conjugation and methoxy groups enhance electron density, altering reactivity patterns .

Biologische Aktivität

3-Hydroxy-1-benzothiophene-2-carbonitrile, also known as SCH-546909, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a benzothiophene core with a hydroxyl group at the 3-position and a nitrile group at the 2-position. This unique structure contributes to its biological activity by influencing its solubility and interaction with biological targets.

The primary mode of action for this compound involves the inhibition of specific enzymes and cellular processes:

- Inhibition of DYRK1A : This compound has been shown to inhibit dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), an enzyme involved in various cellular functions including cell cycle regulation and neuronal development.

- Anticancer Activity : In vitro studies indicate significant cytotoxic effects against cancer cell lines, particularly HeLa cells, suggesting potential as an anticancer agent.

- Platelet Aggregation Inhibition : The compound also demonstrates the ability to inhibit platelet aggregation induced by various stimuli, indicating possible applications in cardiovascular health.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer | Cytotoxic effects on HeLa cells; potential for broader anticancer applications. |

| Enzyme Inhibition | Inhibits DYRK1A, affecting cellular processes related to growth and development. |

| Cardiovascular Effects | Inhibits platelet aggregation, suggesting benefits in preventing thrombosis. |

Case Study 1: Anticancer Potential

A study conducted on the cytotoxic effects of this compound revealed that the compound significantly reduced cell viability in HeLa cells. The mechanism was linked to apoptosis induction, with increased levels of caspase activity observed post-treatment. This suggests that the compound may serve as a lead for developing new anticancer therapies.

Case Study 2: Cardiovascular Applications

Research on the compound's effect on platelet aggregation demonstrated that it effectively inhibited aggregation induced by arachidonic acid and collagen. This property highlights its potential use in developing treatments for cardiovascular diseases where platelet aggregation plays a critical role.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other related compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Aristolactam A II | Similar enzyme inhibition | Different structural properties |

| Aristolactam B | Distinct cytotoxic effects | Varies in potency against specific targets |

| This compound | Inhibits DYRK1A; cytotoxic to HeLa cells | Strong platelet aggregation inhibition |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Hydroxy-1-benzothiophene-2-carbonitrile, and how are reaction conditions optimized?

- Methodological Answer : A typical synthesis involves condensation reactions using precursors like enaminonitriles or thiophene derivatives under reflux conditions. For example, refluxing with acetic anhydride or utilizing Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce functional groups. Optimization includes varying solvents (e.g., DCM, ACN), temperatures (65–80°C), and catalysts (e.g., Pd(dppf)Cl₂). Yield improvements are achieved via gradient HPLC purification (30%→100% methanol-water) .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer : 1H/13C NMR identifies substituent positions and ring puckering. For instance, hydroxyl protons appear downfield (δ ~10–12 ppm), while nitrile carbons resonate at ~115–120 ppm. IR spectroscopy confirms functional groups: broad O-H stretches (~3200 cm⁻¹), C≡N (~2200 cm⁻¹), and C=O (if esterified, ~1700 cm⁻¹). Mass spectrometry (HRMS-ESI) validates molecular ions (e.g., [M+H]+) with <0.5 ppm error .

Q. What experimental precautions are critical for handling this compound?

- Methodological Answer : Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation of the hydroxyl group. Avoid moisture-sensitive steps unless anhydrous solvents (e.g., DMF, DCE) are employed. Safety protocols include fume hoods for nitrile vapors and PPE for skin/eye protection (H315/H319 hazards) .

Advanced Research Questions

Q. How can crystallographic data for this compound be resolved and refined?

- Methodological Answer : Single-crystal X-ray diffraction data are processed using SHELXL for refinement, applying least-squares minimization to resolve bond lengths/angles. ORTEP-3 visualizes thermal ellipsoids and ring puckering (Cremer-Pople parameters). For twinned crystals, SHELXD/SHELXE pipelines enable high-throughput phasing .

Q. What computational methods predict the compound’s reactivity and electronic properties?

- Methodological Answer : DFT simulations (B3LYP/6-311+G(d,p)) calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potentials, and Fukui indices for nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., PD-L1), using Gibbs free energy (ΔG) to assess binding affinity .

Q. How do hydrogen-bonding patterns influence the compound’s crystal packing?

- Methodological Answer : Graph set analysis (Etter’s formalism) categorizes hydrogen bonds (e.g., D(2) motifs for dimeric O-H⋯N≡C interactions). Synthonic engineering identifies π-π stacking (benzothiophene rings) and van der Waals contacts. Mercury software quantifies packing coefficients and void volumes .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Dose-response assays (IC50/EC50) under standardized conditions (e.g., 72h incubation, 5% CO₂) reduce variability. Meta-analyses using ANOVA/Tukey tests (GraphPad Prism) compare cytotoxicity across cell lines. Confounding factors (e.g., solvent DMSO ≤0.1%) are controlled .

Q. Methodological Standards

Q. How are synthetic intermediates validated for purity in multi-step syntheses?

- Methodological Answer : Reverse-phase HPLC (C18 columns, 30–100% MeOH gradients) coupled with UV/Vis (λ=254 nm) ensures >95% purity. TLC (silica GF254) with iodine staining monitors reaction progress. Melting point consistency (±2°C) confirms crystalline integrity .

Q. What protocols ensure reproducibility in Pd-catalyzed functionalization?

- Methodological Answer : Catalyst pre-activation (e.g., Pd(dppf)Cl₂ with PPh₃) under N₂ minimizes oxidation. Microwave-assisted synthesis (80°C, 20h) enhances coupling efficiency for aryl halides. Post-reaction, chelating resins (e.g., SiliaMetS Thiol) remove Pd residues to <10 ppm .

Q. Data Analysis and Reporting

Q. How to report crystallographic data in compliance with IUCr standards?

Eigenschaften

IUPAC Name |

3-hydroxy-1-benzothiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NOS/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOXMOBZBFOKSIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50305411 | |

| Record name | 3-hydroxy-1-benzothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50305411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57477-69-7 | |

| Record name | 3-Hydroxybenzo[b]thiophene-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57477-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 170717 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057477697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 57477-69-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-hydroxy-1-benzothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50305411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.